(E)-3-(3,4-dimethoxyphenyl)-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acrylamide
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Overview
Description
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]PROP-2-ENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a conjugated system with a phenyl ring substituted with methoxy groups and a phthalazinone moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]PROP-2-ENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with a suitable reagent to form the phthalazinone ring.
Coupling reaction: The final step involves coupling the phthalazinone intermediate with a prop-2-enamide derivative under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the phthalazinone moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy groups.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]PROP-2-ENAMIDE is studied for its unique electronic properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, the compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(3,4-DIMETHOXYPHENYL)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enamide: Lacks the phthalazinone moiety.
N-(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl derivatives: Similar phthalazinone structure but different substituents on the phenyl ring.
Uniqueness
(2E)-3-(3,4-DIMETHOXYPHENYL)-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]PROP-2-ENAMIDE is unique due to its combination of a methoxy-substituted phenyl ring and a phthalazinone moiety. This dual functionality provides distinct electronic and steric properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H19N3O4 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]prop-2-enamide |
InChI |
InChI=1S/C20H19N3O4/c1-26-17-9-7-13(11-18(17)27-2)8-10-19(24)21-12-16-14-5-3-4-6-15(14)20(25)23-22-16/h3-11H,12H2,1-2H3,(H,21,24)(H,23,25)/b10-8+ |
InChI Key |
IFUSKJISIASNCI-CSKARUKUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=NNC(=O)C3=CC=CC=C32)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=NNC(=O)C3=CC=CC=C32)OC |
Origin of Product |
United States |
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